An In-depth Technical Guide to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is a heterocyclic organic compound that has emerged as a significant building block in contemporary organic synthesis. Its structure, which marries the electron-deficient isothiazole ring with the versatile pinacolborane ester, positions it as a highly valuable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. The isothiazole core is a recognized pharmacophore, present in a variety of biologically active molecules, while the boronic ester functionality provides a stable and efficient handle for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the key applications of this compound, offering field-proven insights for its effective utilization in research and development.
Core Chemical and Physical Properties
While extensive experimental data for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is not widely published, its fundamental properties can be summarized from available supplier information and extrapolated from data on analogous compounds.
| Property | Value | Source(s) |
| CAS Number | 1251459-71-8 | [3] |
| Molecular Formula | C₉H₁₄BNO₂S | [3] |
| Molecular Weight | 211.09 g/mol | [3] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |
| Purity | Typically ≥97% | [3] |
-
¹H NMR (Estimated): The protons on the isothiazole ring are expected in the aromatic region, likely between δ 7.0 and 9.0 ppm.[4][5] The twelve equivalent protons of the tetramethyl groups on the pinacolborane ester would present as a sharp singlet around δ 1.3 ppm.
-
¹³C NMR (Estimated): The carbons of the isothiazole ring would appear in the aromatic region (δ 110-160 ppm).[6][7] The quaternary carbons of the pinacolborane moiety would be found around δ 84 ppm, and the methyl carbons would resonate at approximately δ 25 ppm.[8]
Synthesis and Reactivity: The Miyaura Borylation Approach
The most logical and widely employed method for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation reaction.[9][10] This palladium-catalyzed process typically involves the coupling of a halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[11][12]
Reaction Causality and Mechanistic Insight
The Miyaura borylation proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the carbon-halogen bond of the starting material (e.g., 4-bromoisothiazole), followed by transmetalation with the diboron reagent, and finally, reductive elimination to yield the desired boronic ester and regenerate the active palladium(0) catalyst. The choice of a weak base, such as potassium acetate, is crucial as it facilitates the transmetalation step without promoting premature Suzuki-Miyaura coupling of the product.[10]
Caption: Generalized catalytic cycle for the Miyaura borylation of 4-bromoisothiazole.
Representative Experimental Protocol: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
The following protocol is a representative, self-validating system based on established procedures for the Miyaura borylation of bromoheterocycles.[11][13]
Materials:
-
4-Bromoisothiazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoisothiazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the title compound.
Key Applications in Drug Discovery and Materials Science
The synthetic utility of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole is primarily realized through its participation in Suzuki-Miyaura cross-coupling reactions.[14][15][16] This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the isothiazole-4-yl moiety into a wide array of complex molecules.[1]
Role in Medicinal Chemistry and Drug Development
The isothiazole ring is a known "privileged scaffold" in medicinal chemistry, appearing in compounds with a broad spectrum of biological activities.[2] The ability to readily couple this heterocycle with other aryl or heteroaryl fragments makes 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole a valuable tool for the synthesis of novel drug candidates. The Suzuki-Miyaura reaction's tolerance of a wide range of functional groups allows for its use in the late-stage functionalization of complex intermediates, a critical advantage in the efficient exploration of structure-activity relationships (SAR).[15]
Caption: Workflow illustrating the use in Suzuki-Miyaura coupling for drug discovery.
Potential in Materials Science
Heterocyclic compounds are integral components of organic electronic materials. The isothiazole ring, being electron-deficient, can be incorporated into conjugated systems to tune their electronic properties. The use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole in Suzuki-Miyaura coupling reactions provides a straightforward route to novel conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2]
Safety and Handling
As with all laboratory chemicals, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole stands out as a strategically important building block for chemical synthesis. Its dual functionality, combining the desirable properties of the isothiazole ring with the synthetic versatility of the pinacolborane ester, makes it an invaluable reagent for the construction of complex molecules. While a more comprehensive characterization of its physical properties is still needed, the representative synthetic protocols and the clear potential for its application in drug discovery and materials science underscore its significance for the modern chemist.
References
-
Oakwood Chemical. (n.d.). 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. Retrieved February 7, 2026, from [Link]
-
Bard, J. P., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(41), 12627–12631. [Link]
-
Lassalas, P., et al. (2016). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 14(3), 854-865. [Link]
-
Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. [Link]
-
Thomas, S. P., & Denmark, S. E. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 18(15), 3638–3641. [Link]
-
Berini, C., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters, 11(18), 4084-4087. [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved February 7, 2026, from [Link]
-
Wasylishen, R. E., Clem, T. R., & Becker, E. D. (1975). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 53(4), 596-603. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
PubChem. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. Retrieved February 7, 2026, from [Link]
-
Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]
-
Thomas, S. P., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4633–4643. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 897-903. [Link]
-
Al-Hourani, B. J. (2020). Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. [Link]
-
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]
-
Chimichi, S., Cosimelli, B., Tedeschi, P., & Ponticelli, F. (1994). Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. Magnetic Resonance in Chemistry, 32(5), 312-315. [Link]
-
The Royal Society of Chemistry. (2016). Supporting information for: Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 7, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
